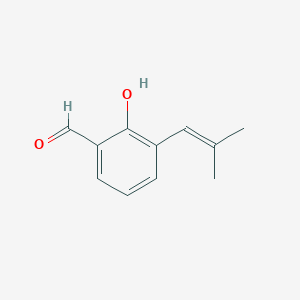
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde (2-HMB) is a type of aldehyde that is used in a variety of industrial and laboratory applications. It is a colorless liquid with a mild odor and has a boiling point of 199-200 °C. 2-HMB is a versatile compound that can be used as a starting material in the synthesis of various compounds and materials. It is also used in the production of pharmaceuticals, pesticides, and other organic compounds.
Applications De Recherche Scientifique
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is an important compound in scientific research. It is used in the synthesis of various compounds and materials, and is also used as a starting material in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the production of polymers and other materials. 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is also used as a starting material in the synthesis of various organic compounds and materials.
Mécanisme D'action
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is a versatile compound and can be used in a variety of ways. Its mechanism of action depends on the specific application. In general, 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde can act as a catalyst, a reactant, or a stabilizer. It can also be used as a reducing agent or as an oxidizing agent.
Biochemical and Physiological Effects
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is a relatively non-toxic compound and does not pose any significant health risks. It is not known to have any adverse effects on the human body. However, it is important to note that 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde may cause irritation to the eyes and skin if it comes into contact with them.
Avantages Et Limitations Des Expériences En Laboratoire
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is a versatile compound and can be used in a variety of laboratory experiments. It has the advantage of being relatively non-toxic and is relatively easy to synthesize. It also has the advantage of being relatively stable and can be stored for long periods of time. The main limitation of 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is that it is not very soluble in water and therefore may not be suitable for some applications.
Orientations Futures
The future of 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde is promising. It is a versatile compound and can be used in a variety of laboratory experiments and industrial applications. It can be used to synthesize various compounds and materials, and can be used as a starting material in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It can also be used in the production of polymers and other materials. Additionally, 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde can be used as a reducing agent or as an oxidizing agent. Finally, 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde can be used to create a variety of new materials and compounds that have not yet been explored.
Méthodes De Synthèse
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde can be synthesized using a variety of methods. The most common method involves the reaction of an aldehyde with an alcohol in the presence of a catalyst. This reaction is known as the Aldol Condensation and produces a product known as an Aldol. The Aldol can then be further reacted with an acid or base to form 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde. Other methods for the synthesis of 2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde include the reaction of an aldehyde with an amine, the reaction of an aldehyde with an ester, and the reaction of an aldehyde with an alkene.
Propriétés
IUPAC Name |
2-hydroxy-3-(2-methylprop-1-enyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-12)11(9)13/h3-7,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTXFHXLASEQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C(=CC=C1)C=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-(2-methyl-1-propen-1-yl)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














